molecular formula C20H32N2O4S B14150283 4-Methylamphetamine hemisulfate CAS No. 50650-74-3

4-Methylamphetamine hemisulfate

Cat. No.: B14150283
CAS No.: 50650-74-3
M. Wt: 396.5 g/mol
InChI Key: GDLMCBCNPGSXIY-UHFFFAOYSA-N
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Description

4-Methylamphetamine hemisulfate (also known as Aptrol) is a stimulant and anorectic compound of the amphetamine class that is provided as a hemisulfate salt for research purposes . This compound acts in vitro as a potent and well-balanced serotonin-norepinephrine-dopamine releasing agent (SNDRA) . Its pharmacological profile shows high potency in releasing key neurotransmitters, with EC50 values of 53.4 nM, 22.2 nM, and 44.1 nM at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, respectively . This action makes it a valuable tool for researchers studying the monoamine transporter systems and neuropharmacology of stimulants. 4-Methylamphetamine was initially investigated in the 1950s as an appetite suppressant but was never fully developed for medical use . Contemporary scientific interest in this compound revolves around its use as a reference standard in forensic toxicology and its role in structure-activity relationship (SAR) studies . For instance, research on its N-alkylated analogs demonstrates how modifying its structure differentially affects interactions with monoamine transporters and can influence abuse-related effects . The compound has an elimination half-life of approximately 6 to 12 hours . 4-Methylamphetamine hemisulfate is for Research Use Only and is supplied as a high-purity material for in-vitro laboratory analysis. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should be aware of and comply with their local regulations, as the compound is controlled in multiple jurisdictions, including being a Schedule I substance in Canada and a Class A drug in the UK .

Properties

CAS No.

50650-74-3

Molecular Formula

C20H32N2O4S

Molecular Weight

396.5 g/mol

IUPAC Name

1-(4-methylphenyl)propan-2-amine;sulfuric acid

InChI

InChI=1S/2C10H15N.H2O4S/c2*1-8-3-5-10(6-4-8)7-9(2)11;1-5(2,3)4/h2*3-6,9H,7,11H2,1-2H3;(H2,1,2,3,4)

InChI Key

GDLMCBCNPGSXIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(C)N.CC1=CC=C(C=C1)CC(C)N.OS(=O)(=O)O

Origin of Product

United States

Chemical Identity and Classification

Monoamine Transporter Substrate Activity

4-MA's primary mechanism of action involves its interaction with the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.govnih.govnih.govacs.org It acts as a substrate for these transporters, meaning it is taken up into the presynaptic neuron. nih.govwikipedia.org This process disrupts the normal reuptake of dopamine, serotonin, and norepinephrine, leading to their accumulation in the synaptic cleft. wikipedia.orgnih.gov

In vitro studies have demonstrated that 4-MA is a potent releasing agent for all three monoamines. wikipedia.org The half-maximal effective concentration (EC50) values for inducing release are reported as 53.4 nM for serotonin, 22.2 nM for norepinephrine, and 44.1 nM for dopamine. wikipedia.org This indicates that 4-MA effectively triggers the release of these neurotransmitters. wikipedia.org The potency of 4-MA for norepinephrine and dopamine release is comparable to that of d-amphetamine. caymanchem.com However, 4-MA is significantly more potent at releasing serotonin than d-amphetamine. caymanchem.com

In vivo microdialysis studies in rats have shown that 4-MA administration leads to a more substantial elevation of serotonin (approximately 18 times the baseline level) compared to dopamine (about 5 times the baseline level). wikipedia.org One hypothesis for this disparity is that the pronounced release of serotonin may dampen dopamine release, possibly through the activation of 5-HT2C receptors, which are known to inhibit dopaminergic activity. wikipedia.org Another possibility is that serotonin release stimulates the release of the inhibitory neurotransmitter GABA, which in turn suppresses dopamine neurons. wikipedia.org

Differential Potency and Efficacy Across Transporters

While 4-MA acts on all three monoamine transporters, research indicates a preference for the serotonin transporter (SERT). nih.govwikipedia.org Studies have shown that all N-alkyl analogs of 4-MA act as substrates for SERT. nih.govnih.gov For instance, N-methyl 4-MA and N-ethyl 4-MA produce larger inward currents at SERT than the endogenous substrate serotonin itself. nih.gov Even N-propyl 4-MA induces a current similar in magnitude to serotonin, and N-butyl 4-MA, though weaker, still functions as a SERT substrate. nih.gov This consistent substrate activity across different analogs underscores a strong interaction with the serotonin transporter.

In contrast, the activity of 4-MA analogs at the dopamine transporter (DAT) and norepinephrine transporter (NET) is more varied and diminishes with increased N-alkyl chain length. nih.govnih.gov N-methyl 4-MA is an effective releaser at DAT, but the efficacy of its longer-chain analogs (N-ethyl, N-propyl, and N-butyl) is significantly reduced. nih.gov Similarly, while N-methyl and N-ethyl 4-MA are substrates at NET, the N-propyl and N-butyl versions are not. nih.govnih.gov This demonstrates that the molecular structure of the analog significantly influences its potency and efficacy at different transporters, with a clear preference for SERT.

Transporter-Mediated Monoamine Release Mechanisms

The release of monoamines induced by 4-MA is primarily achieved through a process known as reverse transport. nih.govacs.orgresearchgate.net As a substrate for the monoamine transporters, 4-MA is transported into the presynaptic neuron. wikipedia.orgiiab.me Once inside, it disrupts the normal function of these transporters, causing them to work in reverse. wikipedia.orgiiab.me Instead of taking up neurotransmitters from the synapse, the transporters begin to pump out monoamines from the neuron's cytoplasm into the synaptic cleft. wikipedia.orgiiab.me This efflux of neurotransmitters is a key component of 4-MA's mechanism of action. wikipedia.orgiiab.me

Furthermore, some amphetamine derivatives can also interfere with the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging neurotransmitters into vesicles for storage. iiab.menih.gov By inhibiting VMAT2, these compounds can increase the cytoplasmic concentration of monoamines, making more available for release via reverse transport. iiab.menih.gov The combination of transporter reversal and potential VMAT2 inhibition leads to a significant increase in extracellular monoamine levels. iiab.menih.gov

Structure-Activity Relationships of N-Alkyl Analogs

The chemical structure of 4-MA analogs, particularly the length of the N-alkyl chain, plays a critical role in determining their interaction with monoamine transporters. nih.govnih.gov

Research has consistently shown that increasing the length of the N-alkyl substituent on the 4-MA molecule leads to a decrease in potency at all three monoamine transporters (DAT, NET, and SERT). nih.govnih.gov This means that as the alkyl chain gets longer (from methyl to ethyl, propyl, and butyl), higher concentrations of the compound are needed to inhibit monoamine uptake. nih.gov

Furthermore, the length of the N-alkyl chain influences whether the compound acts as a substrate (releaser) or an inhibitor (blocker) at these transporters. nih.govacs.orgresearchgate.netresearchgate.net For instance, S(+) N-methyl 4-MA is a potent and effective releaser at DAT, NET, and SERT. nih.govresearchgate.net However, as the N-alkyl chain is lengthened to propyl, the resulting compound, S(+) N-propyl 4-MA, acts as a blocker at DAT and NET while remaining an effective releaser at SERT. nih.govacs.orgresearchgate.netresearchgate.net This shift from a non-selective releaser to a more selective SERT releaser highlights the significant impact of N-alkyl chain length on the compound's pharmacological profile. nih.govacs.orgresearchgate.netresearchgate.net Specifically, the S(+) enantiomers of the N-alkyl 4-MA analogs are generally the most potent. nih.govresearchgate.netresearchgate.net

Synthetic Pathways and Precursor Chemistry

Elucidation of Synthesis By-products and Intermediates

Route-Specific Impurities and Their Analytical Markers

The synthesis of 4-methylamphetamine, like other amphetamines, can be accomplished through various chemical routes, with the Leuckart reaction being one of the most common methods encountered. This pathway is characterized by the formation of specific impurities that can be readily identified through analytical techniques such as gas chromatography-mass spectrometry (GC-MS). unodc.org

One of the primary markers for the Leuckart synthesis of 4-MA is the N-formyl intermediate, N-formyl-4-methylamphetamine. unodc.orgresearchgate.net This compound is a direct precursor in the final hydrolysis step of the Leuckart reaction. unodc.org Another significant class of impurities specific to this route are pyrimidines. ukm.mynih.gov Specifically, the reaction involving 4-methylphenyl-2-propanone (4-MP2P) can produce 4-methyl-5-(4-methylphenyl)pyrimidine and 4-(4-methylbenzyl)pyrimidine. nih.gov The presence of these pyrimidines is considered a strong indicator that the Leuckart method was employed. ukm.mynih.gov

Forensic analysis of seized 4-MA samples has confirmed the presence of by-products consistent with the Leuckart synthesis pathway, starting from 4-methylphenylacetoacetonitrile (4-MPAAN) to produce the ketone precursor 4-MP2P. researchgate.net The identification of these route-specific markers allows forensic chemists to deduce the synthetic method used in clandestine laboratories. nih.govresearchgate.net

Table 1: Route-Specific Impurities and Analytical Markers for 4-Methylamphetamine Synthesis

Impurity Name Associated Synthesis Route Analytical Marker Significance
N-Formyl-4-methylamphetamine Leuckart Reaction Direct intermediate in the Leuckart pathway. unodc.orgresearchgate.net
4-Methyl-5-(4-methylphenyl)pyrimidine Leuckart Reaction Characteristic by-product of the Leuckart reaction using 4-MP2P. nih.gov
4-(4-Methylbenzyl)pyrimidine Leuckart Reaction Characteristic by-product of the Leuckart reaction using 4-MP2P. nih.gov

Formation of Dimeric Compounds

During the synthesis of amphetamines, including 4-MA, the formation of dimeric compounds is a known phenomenon, particularly in the Leuckart reaction and certain reductive amination methods. unodc.orgukm.my These dimers are formed by the reaction of two molecules of an intermediate or the final amine product.

In the context of the Leuckart synthesis, impurities such as N,N-di-(β-phenylisopropyl)amine (DPIA) are commonly found in amphetamine production. unodc.org For 4-MA, the analogous compound, N,N-di-(β-4-methylphenylisopropyl)amine, would be expected. The formation of these dimers can be influenced by the reaction conditions, including the reagents used. For instance, the use of formic acid in the Leuckart reaction can lead to the formation of these dimeric amines at significant levels. unodc.org

Analysis of seized samples has identified amphetamine dimers as characteristic by-products. researchgate.net These compounds serve as further evidence of the synthetic route employed and can provide additional data points for chemical profiling of illicitly produced substances. researchgate.net

Table 2: Dimeric Compounds Formed During 4-Methylamphetamine Synthesis

Dimeric Compound Probable Formation Pathway Significance
N,N-di-(β-4-methylphenylisopropyl)amine Leuckart Reaction Analogous to DPIA found in amphetamine synthesis; formation promoted by certain reagents. unodc.org
N,N-di(β-phenylisopropyl)methylamine (DPIMA) Leuckart Reaction (for Methamphetamine) A known dimeric impurity in methamphetamine synthesis, indicating the potential for analogous dimers in 4-MA synthesis. unodc.org
bis-(1-phynelisopropyl) amine Leuckart Reaction (for Amphetamine) Identified as a specific impurity in amphetamine synthesis, suggesting similar structures in 4-MA production. ukm.my

By-products from 4-Methylphenylacetoacetonitrile Synthesis

A prevalent route to 4-methylamphetamine involves the initial synthesis of the precursor 4-methylphenyl-2-propanone (4-MP2P) from 4-methylphenylacetoacetonitrile (4-MPAAN). researchgate.net The synthesis and subsequent conversion of 4-MPAAN can generate a unique set of by-products that are indicative of this specific pathway. The chemistry is analogous to the synthesis of phenyl-2-propanone (P2P) from α-phenylacetoacetonitrile (APAAN). researchgate.netnih.gov

Studies on the conversion of APAAN to P2P have identified several characteristic impurities, including indene (B144670) derivatives. nih.gov Specifically, by-products such as 2-methyl-1-phenyl-1,3-dicarbonitrile-1H-indene have been identified when P2P is synthesized via the hydrolysis of APAAN. nih.govresearchgate.net By analogy, the synthesis of 4-MP2P from 4-MPAAN would be expected to produce corresponding 4-methylphenyl substituted indene compounds. The presence of these complex molecules provides a specific marker, linking the final 4-MA product back to the use of a nitrile precursor. researchgate.net

Forensic case studies have reported that samples of 4-MA contained impurities that corresponded to the by-product profile observed from the synthesis of 4-MA from 4-MP2P that was itself made from 4-MPAAN. researchgate.net

Advanced Analytical Methodologies for Identification and Characterization

Chromatographic Techniques

Chromatographic techniques are fundamental in the separation of 4-Methylamphetamine from complex mixtures and its isomers. Both Gas Chromatography (GC) and Liquid Chromatography (LC) play significant roles in its analysis.

Gas Chromatography (GC) for Isomer Separation

Gas Chromatography is a powerful tool for the separation of volatile compounds. In the context of 4-Methylamphetamine, GC is particularly crucial for the separation of its positional isomers (2-, 3-, and 4-methylamphetamine). While these isomers have nearly identical mass spectra, their different retention times in a GC column allow for their distinction. researchgate.net The use of derivatization agents, such as trifluoroacetyl-l-prolyl chloride (TPC), can further enhance the separation and identification of these isomers. oup.com Studies have demonstrated that the three isomers of methylamphetamine can be effectively separated by GC. researchgate.netproquest.com

Derivatization with reagents like R-MTPCl allows for the formation of diastereomers, which can then be separated and quantified using GC-MS. gtfch.org This is essential for determining the enantiomeric ratio of amphetamines, which can be important from a forensic standpoint. gtfch.org The analysis of acetyl derivatives in combination with vapor phase infrared detection can also aid in identifying the specific ring-substituted compound. researchgate.netproquest.com

A typical GC-MS method for the analysis of 4-Methylamphetamine involves a non-polar capillary column, such as a (5%-phenyl)-methylpolysiloxane column, with a programmed temperature gradient. gtfch.orgswgdrug.orgjfda-online.com The following table outlines a representative GC-MS method for 4-Methylamphetamine analysis:

ParameterValue
Column DB-1 MS (or equivalent); 30m x 0.25 mm x 0.25µm
Carrier Gas Helium at 1 mL/min
Injector Temperature 280°C
Oven Program Initial 100°C for 1.0 min, ramp to 300°C at 12°C/min, hold for 9.0 min
Injection 1 µL, Split Ratio = 20:1
MS Scan Range 30-550 amu
Retention Time 4.017 min

This table summarizes the instrumental parameters for the GC-MS analysis of 4-Methylamphetamine. swgdrug.org

Liquid Chromatography (LC) Applications

Liquid Chromatography, particularly when coupled with mass spectrometry (LC-MS), offers significant advantages for the analysis of 4-Methylamphetamine and its derivatives, especially in biological matrices. nih.govwiley.com LC-MS/MS methods have been developed for the chiral separation of amphetamines, providing a more reliable analysis compared to GC-MS in some cases. oup.comnih.govrestek.com Chiral stationary phase (CSP) liquid chromatography is a key technique for separating the enantiomers of amphetamines. oup.com

Reversed-phase HPLC methods are commonly employed for the analysis of amphetamine-type compounds. oup.comresearchgate.net These methods often utilize C18 columns and mobile phases containing formic acid and methanol (B129727). wiley.com Derivatization with reagents like 3,5-dinitrobenzoyl chloride can be used to improve detection and enable chiral analysis. oup.com

A study on the analysis of amphetamines in unconventional biological matrices highlighted the prevalence of C18 columns and the use of formic acid and methanol in mobile phases for LC-MS analysis. wiley.com

Mass Spectrometric Techniques

Mass spectrometry is an indispensable tool for the structural elucidation and identification of 4-Methylamphetamine. Various ionization techniques are employed, each with its own set of advantages and challenges.

Electron Ionization Mass Spectrometry (EI-MS) Challenges and Adduct Formation

Electron Ionization Mass Spectrometry (EI-MS) is a widely used technique for the analysis of many compounds. However, the EI-MS spectra of the positional isomers of methylamphetamine (2-, 3-, and 4-MA) are virtually identical, making their differentiation by this method alone ineffective. researchgate.net The base peak in the EI spectrum of 4-methylamphetamine is typically observed at m/z 44. researchgate.net

A significant challenge in the EI-MS analysis of 4-Methylamphetamine is the potential for adduct formation. For instance, the formation of a formaldehyde (B43269) adduct can lead to a base ion of m/z 56 instead of the expected m/z 44, which can hinder identification if not recognized. ata-journal.orgresearchgate.net

The following table shows the characteristic mass spectral data for 4-Methylamphetamine:

Ionization ModeCharacteristic m/z Values
Electron Ionization (EI) 149, 44 (base peak)
Chemical Ionization (CI) 150 (M+H+, base peak), 133

This table presents the key mass-to-charge ratios observed in the EI and CI mass spectra of 4-Methylamphetamine.

Chemical Ionization Mass Spectrometry (CI-MS)

Chemical Ionization Mass Spectrometry (CI-MS) is a softer ionization technique that often provides clear molecular ion information, which can be a challenge with EI-MS. For 4-Methylamphetamine, CI-MS typically shows a prominent protonated molecule [M+H]+ at m/z 150, which is often the base peak. researchgate.net Another significant fragment observed is at m/z 133. The use of CI with methane (B114726) as a reagent gas has been successfully employed in the structural elucidation of 4-methylamphetamine. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HR-MSn) for Metabolite and Impurity Analysis

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, enabling the precise determination of elemental compositions for the parent drug, its metabolites, and any impurities. longdom.orgpharmafocusamerica.commdpi.com This capability is invaluable for distinguishing between compounds with very similar nominal masses. longdom.org HR-MS, often coupled with liquid chromatography (LC-HR-MS), is a powerful tool for untargeted drug screening and the analysis of complex mixtures. nih.gov It allows for the presumptive identification of unknown compounds without the need for reference standards. nih.gov

In the context of 4-Methylamphetamine, HR-MSn (tandem high-resolution mass spectrometry) is instrumental in the characterization of metabolites and synthesis by-products. the-scientist.comresearchgate.net The fragmentation patterns obtained from HR-MSn experiments provide detailed structural information, aiding in the identification of metabolic pathways and the profiling of impurities that might indicate a specific synthetic route. researchgate.netresearchgate.net

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of 4-MA, enabling its unambiguous identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of 4-methylamphetamine. It is particularly crucial for the unequivocal assignment of the methyl group's position on the aromatic ring, thereby distinguishing 4-MA from its 2- and 3-methylamphetamine isomers. While mass spectrometry may struggle to differentiate these regioisomers due to similar fragmentation patterns, NMR provides clear discriminatory evidence. researchgate.net

Table 1: Illustrative ¹H NMR Chemical Shift Data for 4-Methylamphetamine (Note: Data are illustrative; actual values may vary based on solvent and experimental conditions.)

Proton Assignment Illustrative Chemical Shift (ppm) Multiplicity
Aromatic Protons ~7.1 Doublet
Aromatic Protons ~7.0 Doublet
CH (methine) ~2.9-3.1 Multiplet
CH₂ (methylene) ~2.6-2.8 Multiplet
N-CH₃ (N-methyl) ~2.4 Singlet
Ring-CH₃ (Aryl-methyl) ~2.3 Singlet

Specifically, the patterns of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane bending vibrations below 900 cm⁻¹ are characteristic of the 1,4- (para), 1,2- (ortho), and 1,3- (meta) substitution patterns. Analysis of these regions, often using techniques like gas chromatography-infrared detection (GC-IRD), allows for the positive identification of the specific regioisomer present. researchgate.netojp.gov

Table 2: Characteristic IR Absorption Regions for Isomer Distinction

Vibrational Mode Approximate Wavenumber (cm⁻¹) Significance for 4-MA
N-H Stretch (secondary amine salt) 2700-2250 Broad bands indicating the amine salt.
C-H Stretch (aromatic) 3100-3000 Presence of the benzene (B151609) ring.
C-H Stretch (aliphatic) 3000-2850 Presence of alkyl groups.
C=C Stretch (aromatic ring) 1610-1580, 1520-1480 Bands characteristic of the aromatic ring.

Derivatization Strategies for Enhanced Analysis (e.g., Acetyl, Trifluoroacetyl, Trimethylsilyl)

Chemical derivatization is a common strategy employed to improve the analytical characteristics of 4-methylamphetamine, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. jfda-online.com Derivatization involves reacting the amine functional group with a reagent to form a less polar, more volatile, and more thermally stable derivative. This process often leads to improved chromatographic peak shape, better separation from matrix components, and more characteristic mass spectral fragmentation patterns. jfda-online.comoup.com

Several derivatizing agents are used for amphetamine-type stimulants:

Acetyl Derivatives: Reaction with acetic anhydride (B1165640) yields the N-acetyl derivative of 4-MA. This derivatization can help in differentiating isomers, as the resulting mass spectra of the acetylated regioisomers can be more distinct than their underivatized counterparts. researchgate.netresearchgate.net

Trifluoroacetyl (TFA) Derivatives: Trifluoroacetic anhydride (TFAA) is a frequently used reagent that converts 4-MA to its N-trifluoroacetyl derivative. nih.govnih.gov The high electronegativity of the fluorine atoms can improve chromatographic performance and generate characteristic mass fragments, aiding in identification. semanticscholar.org Studies have compared TFAA with other fluorinated anhydrides like pentafluoropropionic anhydride (PFPA) and heptafluorobutyric anhydride (HFBA), with PFPA often showing the best sensitivity for a range of amphetamines. nih.govresearchgate.net

Trimethylsilyl (TMS) Derivatives: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to form TMS derivatives. jfda-online.commdpi.comthermofisher.com Silylation is a robust technique that increases volatility and can produce unique mass spectral data, which has been shown to be effective in differentiating regioisomeric methylamphetamines by GC-MS. researchgate.netgcms.cz

Table 3: Common Derivatization Reagents for 4-Methylamphetamine Analysis

Derivatizing Agent Abbreviation Derivative Formed Key Advantages for GC-MS
Acetic Anhydride AA N-acetyl Can improve isomeric differentiation. researchgate.net
Trifluoroacetic Anhydride TFAA N-trifluoroacetyl Enhances volatility and chromatographic performance. nih.govnih.gov
Pentafluoropropionic Anhydride PFPA N-pentafluoropropionyl Often provides high sensitivity. nih.govresearchgate.net

Chiral Analysis for Enantiomeric Composition

4-Methylamphetamine possesses a chiral center, meaning it exists as a pair of enantiomers: (S)-4-methylamphetamine and (R)-4-methylamphetamine. nih.gov Enantiomers have identical physical and chemical properties in an achiral environment but can exhibit significantly different pharmacological activities in the body. mdpi.comforensicrti.org Therefore, determining the enantiomeric composition of a sample is crucial.

The separation and quantification of enantiomers, known as chiral analysis, cannot be achieved with standard chromatographic techniques. Two primary approaches are used: mdpi.comoup.com

Indirect Separation: This method involves derivatizing the racemic mixture with an enantiomerically pure chiral derivatizing reagent. This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard (achiral) chromatography column. lumenlearning.com

Direct Separation: This is the more common modern approach and involves the use of a chiral stationary phase (CSP) in a chromatography column (either GC or HPLC). oup.comnih.gov The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times and thus, separation. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based phases are frequently used for the chiral separation of amphetamine-type compounds. nih.govuma.es

These methods, particularly when coupled with mass spectrometry (LC-MS/MS or GC-MS), provide a sensitive and selective means to quantify the individual (R)- and (S)-enantiomers of 4-methylamphetamine in a sample. nih.gov This allows for the determination of whether the sample is a racemic mixture or if one enantiomer is present in excess. nih.gov

Pharmacological Mechanisms and Receptor Interactions Preclinical Research

Comparative Pharmacodynamics with Other Stimulants (e.g., Amphetamine, Mephedrone)

In vitro, 4-methylamphetamine demonstrates activity as a potent and relatively balanced releasing agent for serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). wikipedia.org However, in vivo microdialysis studies in rats have revealed that 4-MA is significantly more potent in elevating extracellular serotonin levels (approximately 18 times baseline) compared to dopamine levels (approximately 5 times baseline). wikipedia.org This indicates a strong serotonergic component to its action, which distinguishes it from some other stimulants. wikipedia.orgresearchgate.net

When compared to amphetamine, 4-MA shows a higher potency for releasing serotonin. researchgate.net Amphetamine, in contrast, is a more potent releaser of dopamine and norepinephrine. wikipedia.org Mephedrone (B570743) (4-methylmethcathinone), a structurally related cathinone (B1664624) derivative, also acts as a non-selective monoamine releaser. mdpi.com Studies comparing mephedrone to amphetamine and MDMA (ecstasy) found that mephedrone and amphetamine caused rapid and substantial increases in extracellular dopamine levels (496% and 412%, respectively). nih.gov Mephedrone and MDMA, on the other hand, produced very large increases in serotonin levels (941% and 911%, respectively), while amphetamine had a much smaller effect on serotonin (165%). nih.gov The neurochemical effects of mephedrone appear to share characteristics with both MDMA, due to its potent serotonin-releasing properties, and amphetamine, due to its rapid and pronounced effect on dopamine release. nih.gov

Comparative Effects of Stimulants on Monoamine Release in Rat Brain
CompoundDopamine Release (% of Baseline)Serotonin Release (% of Baseline)Reference
4-Methylamphetamine (in vivo)~500%~1800% wikipedia.org
(+)-Amphetamine (1 mg/kg, s.c.)412%165% nih.gov
Mephedrone (3 mg/kg, s.c.)496%941% nih.gov
MDMA (3 mg/kg, s.c.)235%911% nih.gov

Receptor Interaction Profiles (e.g., 5-HT2C Receptor Activation)

Beyond its primary action at monoamine transporters, the pharmacological profile of 4-methylamphetamine and related compounds involves interactions with various neurotransmitter receptors. Research on structurally similar amphetamine derivatives has provided insights into these interactions. For instance, certain 4-alkoxy-substituted 2,5-dimethoxyamphetamines have been shown to bind with moderate to high affinity to serotonergic 5-HT2A and 5-HT2C receptors. nih.govfrontiersin.org These compounds generally exhibit a preference for the 5-HT2A receptor over the 5-HT2C receptor. nih.govfrontiersin.org

The 5-HT2C receptor, in particular, has been implicated in the effects of stimulants like methamphetamine. nih.gov Preclinical studies have shown that activation of 5-HT2C receptors can attenuate the rewarding effects of methamphetamine. unm.edu Agonism at the 5-HT2C receptor has been investigated as a potential therapeutic strategy for stimulant use disorders. nih.govunm.edu While direct data on 4-MA's binding and functional activity at the 5-HT2C receptor is limited in the provided search results, the known interactions of similar amphetamine analogues suggest this is a relevant area of its pharmacology. nih.govfrontiersin.org

Receptor Binding Affinities (Ki, nM) of Representative Amphetamine Derivatives
Compound Type5-HT2A Receptor5-HT2C ReceptorReference
4-alkoxy-substituted 2,5-dimethoxyamphetamines61 - 4400 nMGenerally lower affinity than for 5-HT2A nih.govfrontiersin.org

Metabolism and Biotransformation Pathways

Phase I Metabolic Transformations

Phase I reactions, also known as modification or functionalization reactions, are primarily catalyzed by the cytochrome P450 (CYP) family of enzymes in the liver. wikipedia.orgnih.gov For 4-Methylamphetamine, these transformations occur at three main sites on the molecule: the aromatic ring, the phenylmethyl group, and the aliphatic side chain. nih.gov

A primary metabolic pathway for 4-Methylamphetamine is aromatic hydroxylation, which involves the addition of a hydroxyl (-OH) group to the phenyl ring. nih.gov Studies have specifically implicated the cytochrome P450 enzyme CYP2D6 as a key catalyst in this reaction. nih.gov This is a common metabolic route for many amphetamine-type substances. cambridge.orgmdpi.com The hydroxylation of the aromatic ring increases the polarity of the molecule, preparing it for subsequent Phase II conjugation reactions. wikipedia.org The involvement of the highly polymorphic CYP2D6 enzyme suggests potential variability in metabolism rates among individuals. mdpi.comdrugbank.com

Another significant Phase I pathway is the oxidation of the methyl group attached to the phenyl ring (the tolyl moiety). nih.gov This process typically involves an initial hydroxylation of the methyl group to form a hydroxymethyl metabolite. nih.gov This intermediate can then undergo further oxidation to yield a corresponding carboxylic acid, which is a more polar and readily excretable compound. nih.gov This multi-step oxidation significantly alters the structure and properties of the parent compound.

Table 1: Summary of Phase I Metabolic Pathways for 4-Methylamphetamine

Metabolic PathwayDescriptionKey Enzyme(s)Resulting Functional Group
Aromatic Hydroxylation Addition of a hydroxyl group to the phenyl ring.CYP2D6 nih.govPhenolic hydroxyl (-OH)
Phenylmethyl Group Oxidation Hydroxylation of the 4-position methyl group, which can be further oxidized.Not specifiedHydroxymethyl (-CH₂OH), then Carboxylic acid (-COOH) nih.gov
Side Chain Hydroxylation Addition of a hydroxyl group to the aliphatic side chain.Not specifiedAlcoholic hydroxyl (-OH) nih.gov

Phase II Metabolic Transformations

Following Phase I reactions, the newly introduced polar functional groups on the 4-Methylamphetamine metabolites serve as sites for Phase II conjugation reactions. wikipedia.orgnih.gov These reactions involve the attachment of endogenous, highly polar molecules, which further increases water solubility and facilitates elimination. nih.govfiveable.me

The primary Phase II pathways identified for the metabolites of 4-Methylamphetamine are glucuronidation and sulfation. nih.gov The hydroxyl groups introduced during Phase I (via aromatic, phenylmethyl, and side chain hydroxylation) and the carboxylic acid group (from phenylmethyl oxidation) can be conjugated with glucuronic acid or sulfate (B86663). nih.gov This process forms highly water-soluble glucuronide and/or sulfate conjugates that can be efficiently excreted from the body, primarily in the urine. nih.govnih.gov

Table 2: Phase II Conjugation Reactions for 4-Methylamphetamine Metabolites

Conjugation ReactionEndogenous SubstrateTarget Functional Group on Metabolite
Glucuronidation UDP-glucuronic acidHydroxyl (-OH), Carboxyl (-COOH) nih.gov
Sulfation 3'-Phosphoadenosine-5'-phosphosulfate (PAPS)Hydroxyl (-OH), Carboxyl (-COOH) nih.gov

Metabolite Identification and Profiling in Biological Matrices (e.g., Urine)

The detection and identification of 4-Methylamphetamine and its metabolites in biological samples, such as urine, are crucial for forensic and clinical toxicology. nih.gov Analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high resolution mass spectrometry (LC-HRMS) are employed for this purpose. nih.gov

Studies on rat urine have successfully identified both Phase I and Phase II metabolites. nih.gov The analytical process often involves an initial enzymatic cleavage step (using enzymes with β-glucuronidase and sulfatase activity) to break the conjugates formed during Phase II metabolism. nih.govnih.gov This allows for the detection of the original Phase I metabolites. The presence of these specific metabolites provides a comprehensive profile of the biotransformation of 4-MA. nih.gov The identification of metabolites such as the hydroxylated and carboxylated products, both in their free and conjugated forms, confirms the metabolic pathways described above. nih.gov

Comparative Metabolic Studies with Structurally Related Compounds (e.g., Mephedrone)

The metabolism of 4-methylamphetamine (4-MA) shares several pathways with structurally related compounds, most notably the synthetic cathinone (B1664624) mephedrone (B570743) (4-methylmethcathinone). wikipedia.orgresearchgate.net Both substances possess a tolyl group (a methyl group attached to a phenyl ring), which represents a key site for metabolic activity. However, the presence of a β-keto group in mephedrone, a feature that distinguishes cathinones from amphetamines, introduces metabolic pathways unique to this compound class. researchgate.netwikipedia.org

Research conducted on rat models has elucidated the primary metabolic routes for 4-MA. nih.gov The main biotransformation pathways include:

Aromatic hydroxylation: The addition of a hydroxyl group to the phenyl ring. The cytochrome P450 enzyme CYP2D6 has been identified as being involved in this specific pathway. nih.gov

Hydroxylation of the phenylmethyl group: The methyl group on the phenyl ring is hydroxylated. This is followed by subsequent oxidation of the newly formed alcohol to a carboxylic acid. nih.gov

Side chain hydroxylation: A hydroxyl group is added to the propyl side chain of the molecule. nih.gov

Phase II Conjugation: The hydroxyl and carboxyl groups resulting from Phase I metabolism undergo glucuronidation and/or sulfation, forming more water-soluble conjugates for excretion. nih.gov

For mephedrone, in vitro studies using human liver microsomes and cDNA-expressed enzymes, as well as analyses from forensic cases, have identified three principal Phase I metabolic pathways. wikipedia.orgnih.govresearchgate.net The cytochrome P450 enzyme CYP2D6 is the primary enzyme responsible for mephedrone's metabolism. nih.govresearchgate.net These pathways are:

N-demethylation: The removal of the methyl group from the nitrogen atom, resulting in the metabolite nor-mephedrone (4-methylcathinone). wikipedia.orgnih.gov

Hydroxylation of the tolyl group: The methyl group on the phenyl ring is hydroxylated to form hydroxytolyl-mephedrone. nih.govnih.gov This metabolite can be further oxidized to 4-carboxy-mephedrone. nih.gov

Reduction of the β-keto group: The ketone group is reduced to a secondary alcohol, forming dihydro-mephedrone. nih.govnih.gov

A key similarity in the metabolism of 4-MA and mephedrone is the hydroxylation of the 4-methyl group on the phenyl ring and the significant role of the CYP2D6 enzyme. nih.govnih.gov This is a common feature for many amphetamine-type stimulants. frontiersin.org However, the distinct metabolic routes—β-keto reduction and N-demethylation for mephedrone versus aromatic and side-chain hydroxylation for 4-MA—highlight how minor structural differences can lead to different primary metabolites. nih.govnih.gov For instance, the metabolite 4-carboxy-dihydro-mephedrone has been identified for mephedrone, indicating a combination of the β-keto reduction and tolyl group oxidation pathways. nih.gov

A comparative metabolomics study analyzing mephedrone, MDMA, and amphetamine found that mephedrone's impact on energy metabolism was more akin to that of amphetamine than MDMA. nih.gov This suggests that despite some structural similarities to MDMA, its metabolic and physiological effects may align more closely with classic amphetamines. nih.gov

The following table provides a comparative summary of the metabolic pathways for 4-Methylamphetamine and Mephedrone.

Metabolic Pathway4-MethylamphetamineMephedronePrimary Enzyme
Aromatic HydroxylationPresentNot a primary pathwayCYP2D6 nih.gov
Tolyl Group Hydroxylation & OxidationPresent (leads to carboxylic acid) nih.govPresent (leads to hydroxytolyl & carboxy metabolites) nih.govCYP2D6 nih.gov
Side Chain HydroxylationPresent nih.govNot a primary pathwayN/A
N-DemethylationNot a primary pathwayPresent (forms Nor-mephedrone) wikipedia.orgCYP2D6 researchgate.net
β-Keto Group ReductionAbsent (no β-keto group)Present (forms Dihydro-mephedrone) nih.govCarbonyl Reductases
Phase II ConjugationGlucuronidation / Sulfation nih.govPresentUGTs / SULTs

Forensic Chemistry and Illicit Sample Characterization

Impurity Profiling for Source and Route Identification

Characterization of Adulterants and Diluents in Illicit Preparations

Illicit drugs are rarely sold in their pure form and are often "cut" with other substances to increase volume and profits for dealers. lupinepublishers.commalvernpanalytical.com These additives can be categorized as adulterants, which are pharmacologically active, or diluents, which are inactive. malvernpanalytical.com The identification of these substances is critical as they can pose significant health risks, sometimes being more toxic than the drug itself. lupinepublishers.commalvernpanalytical.com

Common adulterants found in amphetamine-type stimulants include caffeine, while sugars like lactose (B1674315) and glucose are frequent diluents. malvernpanalytical.combenthamopen.comresearchgate.net The analysis of these cutting agents can provide valuable information about the drug's distribution route and can help in linking different samples. lupinepublishers.com For example, a study in Aarhus, Denmark, revealed a significant increase in the "cutting" of illicit drugs over a 10-year period, with notable changes in the types and quantities of adulterants and diluents used. researchgate.net

In the context of 4-MA, it has been found as a contaminant in amphetamine mixtures. researchgate.netcaymanchem.com One analysis of a seized amphetamine mixture identified 4-methylamphetamine alongside other by-products. researchgate.net Another study of seized materials in Ireland found 4-MA in two samples, highlighting the importance of screening for this isomer in suspected amphetamine seizures. nih.gov

Methodological Approaches for Isomer Discrimination in Forensic Contexts

The ability to distinguish between different isomers of a drug is a critical task in forensic toxicology and chemistry. nih.gov 4-Methylamphetamine has two positional isomers, 2-methylamphetamine and 3-methylamphetamine, which have different chemical and pharmacological properties. nih.gov Furthermore, like methamphetamine, 4-MA is a chiral molecule, existing as two enantiomers (d- and l-isomers) which can have different physiological effects. dshs-koeln.dewikipedia.org

Various analytical techniques are employed to differentiate these isomers. Gas chromatography-mass spectrometry (GC-MS) is a widely used and powerful tool for this purpose. nih.govnih.gov By analyzing the fragmentation patterns and retention times, forensic chemists can distinguish between the positional isomers. nih.govnih.gov For the separation of enantiomers, chiral derivatizing agents, such as (S)-(-)-N-trifluoroacetyl-prolyl chloride (l-TPC), can be used in conjunction with GC-MS. dshs-koeln.denih.gov However, this method can sometimes lead to racemization, where one enantiomer is converted to the other, potentially skewing the results. oup.com

High-performance liquid chromatography (HPLC) with chiral columns offers a more reliable method for enantiomeric separation, allowing for the clear isolation and quantification of d- and l-isomers. nih.govoup.com This technique has been successfully applied to the analysis of methamphetamine and its metabolites in forensic samples. nih.gov More recently, differential mobility spectrometry (DMS) combined with mass spectrometry has emerged as a rapid method for separating transformed enantiomeric pairs of amphetamine and methamphetamine. nih.gov

The synthesis and characterization of the three ring-substituted isomers of methylamphetamine (2-, 3-, and 4-MA) using techniques like GC-MS, high-resolution electrospray ionization mass spectrometry (HR-ESIMS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy have been crucial for their use as reference standards in forensic laboratories. nih.gov

Detection of 4-Methylamphetamine in Seized Materials (e.g., "Speed" Samples)

The detection of 4-methylamphetamine in seized materials, often sold as "speed," is a key function of forensic drug analysis. nih.gov The initial identification of 4-MA in an amphetamine mixture in 2010 highlighted the emergence of this new designer drug on the illicit market. researchgate.net

The primary analytical method for identifying 4-MA in seized samples is GC-MS. nih.govresearchgate.net This technique allows for the separation of 4-MA from other components in the mixture and provides a characteristic mass spectrum for its identification. researchgate.net The structure of 4-MA can be further elucidated using techniques like chemical ionization (CI) mass spectrometry and product ion spectrometry. researchgate.net

In one instance, the analysis of two street-level samples in Ireland confirmed the presence of 4-MA. nih.gov The examination of other major components in these samples helped to establish the likely synthetic route employed in their production. nih.gov The development of sensitive methods, such as ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), allows for the rapid and accurate quantification of a wide range of illicit substances, including methamphetamine, in seized materials. nih.gov

Development of Forensic Reference Standards

The availability of high-purity, well-characterized reference standards is fundamental to the accuracy and reliability of forensic drug analysis. caymanchem.com These standards are used to confirm the identity of a substance in a seized sample and to quantify its concentration.

For 4-methylamphetamine, analytical reference standards are available, typically as the hydrochloride salt. caymanchem.com These standards are categorized as amphetamines and are intended for research and forensic applications. caymanchem.com The synthesis and characterization of the three ring-substituted isomers of methylamphetamine (2-, 3-, and 4-MA) have been undertaken to provide reference materials for forensic laboratories. nih.gov These efforts involved the use of various analytical techniques, including GC-MS, HR-ESIMS, NMR, and IR spectroscopy, to ensure the identity and purity of the synthesized compounds. nih.gov

Forensic laboratories rely on a comprehensive portfolio of reference materials for drug and metabolite testing to ensure rapid and efficient analysis. lgcstandards.com These standards are often produced by accredited manufacturers and come with a certificate of analysis detailing their purity and characterization data. thomassci.comnyc.gov

Q & A

Basic Research Questions

Q. What are the validated analytical methods for distinguishing 4-methylamphetamine hemisulfate from its positional isomers?

  • Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are widely used to differentiate 4-methylamphetamine from its 2- and 3-positional isomers. While these isomers share identical empirical formulas and mass spectra, retention time discrepancies in chromatographic separation provide reliable distinction. Infrared (IR) and nuclear magnetic resonance (NMR) spectra further confirm structural differences. Researchers should validate retention times against certified reference standards and document fragmentation patterns in MS/MS for unambiguous identification .

Q. How should experimental protocols be designed to ensure reproducibility in synthesizing 4-methylamphetamine hemisulfate?

  • Protocols must include detailed synthesis steps (e.g., reaction conditions, purification methods) and characterization data (e.g., melting points, spectral data). For reproducibility, report solvent ratios, temperature gradients, and catalyst concentrations. Use high-purity reagents and standardize analytical procedures (e.g., NMR shimming protocols, GC column specifications). Cross-reference with historical data, such as the 1950s Aptrol trials, to identify critical variables affecting yield and purity .

Q. What are the best practices for reporting analytical results in studies involving 4-methylamphetamine hemisulfate?

  • Follow guidelines from academic journals (e.g., Beilstein Journal of Organic Chemistry):

  • Include raw data (e.g., chromatograms, spectral peaks) in supplementary materials.
  • Specify instrumentation (e.g., GC-MS model, NMR field strength) and calibration methods.
  • Disclose limitations, such as potential co-elution of isomers in untargeted assays.
  • Use standardized nomenclature for chemical descriptors (e.g., IUPAC naming) to avoid ambiguity .

Advanced Research Questions

Q. How can contradictory findings on 4-methylamphetamine’s behavioral effects in animal models be resolved?

  • Discrepancies (e.g., stimulant vs. non-stimulant outcomes in rodents vs. primates) may arise from species-specific pharmacokinetics or dosing regimens. To address this:

  • Conduct dose-response studies across multiple species, controlling for metabolic differences (e.g., cytochrome P450 activity).
  • Use microdialysis to correlate plasma concentrations with behavioral endpoints (e.g., locomotor activity in open-field tests).
  • Evaluate enantiomeric composition, as racemic mixtures may exhibit divergent pharmacodynamics compared to pure isomers .

Q. What methodological frameworks are suitable for studying 4-methylamphetamine’s potential in treating cocaine dependence?

  • Preclinical studies should adopt mixed-methods designs:

  • Quantitative: Measure dopamine transporter (DAT) inhibition in vitro (e.g., radioligand binding assays) and compare efficacy to existing therapeutics (e.g., bupropion).
  • Qualitative: Analyze behavioral reinforcement patterns in self-administration models (e.g., squirrel monkeys) to assess abuse liability.
  • Integrate pharmacokinetic-pharmacodynamic (PK-PD) modeling to predict therapeutic windows in humans .

Q. How can researchers address the lack of human metabolic data for 4-methylamphetamine hemisulfate?

  • Design in vitro hepatic microsome assays using human liver S9 fractions to identify primary metabolic pathways (e.g., N-demethylation, hydroxylation). Pair with in silico predictions (e.g., molecular docking for CYP2D6 interactions). For translational relevance, validate findings in humanized mouse models or via retrospective analysis of forensic toxicology databases .

Q. What are the challenges in designing longitudinal studies to assess chronic toxicity?

  • Key challenges include:

  • Ethical constraints: Human trials are prohibited due to abuse potential; rely on retrospective case studies from unintentional exposures.
  • Model selection: Rodents may not fully replicate human neuroadaptations. Use non-human primates for extended observation periods.
  • Endpoint selection: Incorporate biomarkers (e.g., plasma catecholamines, cardiac troponins) to quantify organ-specific toxicity .

Methodological Considerations

  • Data Contradictions: Resolve conflicting results by standardizing experimental conditions (e.g., housing temperature, circadian timing) and validating assays across independent labs .
  • Literature Gaps: Prioritize studies on enantiomer-specific effects, metabolite profiling, and polydrug interaction mechanisms (e.g., caffeine co-administration) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.